molecular formula C24H21N3O3 B2927772 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide CAS No. 946211-97-8

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2927772
CAS No.: 946211-97-8
M. Wt: 399.45
InChI Key: ZHESJMZOLXYSAK-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide features a pyridazinone ring fused with a furan moiety, connected via an ethyl linker to a diphenylacetamide group. This structure combines heterocyclic and aromatic components, which are often associated with bioactivity in pharmaceuticals, particularly in targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-22-14-13-20(21-12-7-17-30-21)26-27(22)16-15-25-24(29)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,17,23H,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHESJMZOLXYSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C20H19N3O2
  • Molecular Weight : 333.39 g/mol
  • CAS Number : 1251564-80-3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential for inhibiting cancer cell proliferation.
  • Analgesic : Pain relief properties comparable to established analgesics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
    • Docking studies have shown significant binding affinities to COX-1 and COX-2, suggesting a mechanism similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Interaction with Biological Targets :
    • The presence of furan and pyridazine moieties enhances the compound's ability to interact with various biological targets, potentially leading to a multi-targeted therapeutic effect .

Analgesic Activity Evaluation

A study evaluating the analgesic effects of similar compounds used the hot plate model in rats. The results indicated that compounds with a diphenylacetamide structure exhibited significant pain relief compared to control groups. The following table summarizes the analgesic activity of related compounds:

CompoundBinding Energy (kcal/mol)Analgesic Response (seconds)
Diclofenac-7.412.5
AKM-1-8.814.0
AKM-2-9.015.5
AKM-3-9.014.5

Note: AKM compounds are derivatives related to diphenylacetamide .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Key Compounds :

  • N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (EP 3 348 550A1)
  • N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP 3 348 550A1)

Structural Differences :

  • These compounds replace the pyridazinone-furan core with a benzothiazole ring.
  • Substituents on the benzothiazole (e.g., sulfamoyl, nitro, or trifluoromethyl groups) modulate electronic properties and solubility .

Pyridazinone-Furan Derivatives with Varied Acetamide Substituents

Key Compound :

  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)

Structural Differences :

  • Retains the pyridazinone-furan core but substitutes the diphenylacetamide with a 4-methoxybenzyl group.

Chloroacetamide Pesticides

Key Compounds :

  • Metazachlor and Dimethachlor (Pesticide Chemicals Glossary)

Structural Differences :

  • Simpler chloroacetamide structures with dimethylphenyl groups instead of heterocycles.
  • Lack the pyridazinone or benzothiazole moieties .

Functional Implications :

  • These compounds act as herbicides by inhibiting fatty acid synthesis in plants, a mechanism distinct from the presumed pharmaceutical targets of the diphenylacetamide derivatives .

Ranitidine-Related Compounds with Furan-Acetamide Motifs

Key Compounds :

  • N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Pharmacopeial Forum)

Structural Differences :

  • Incorporate a nitro group and sulphanyl linker, diverging from the pyridazinone-diphenyl framework.
  • The dimethylaminomethylfuran component is characteristic of H₂ receptor antagonists .

Functional Implications :

  • Ranitidine analogs target gastric acid secretion, highlighting how structural variations (e.g., nitro vs. pyridazinone) dictate therapeutic applications .

Chiral Diphenylacetamide Derivatives

Key Compounds :

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Pharmacopeial Forum)

Structural Differences :

  • Complex chiral backbones with amino and hydroxy groups, unlike the linear ethyl linker in the target compound.
  • The acetamide is part of a stereochemically defined peptide-like structure .

Functional Implications :

  • Such compounds often exhibit enhanced target specificity (e.g., protease inhibition) but may face synthetic challenges due to stereochemical complexity .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Source
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide Pyridazinone-furan Diphenylacetamide, ethyl linker Medicinal chemistry (inferred) Patents
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Benzothiazole Diphenylacetamide Kinase inhibition, antimicrobial EP 3 348 550A1
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone-furan 4-Methoxybenzyl Not specified Chemical database
Metazachlor Chloroacetamide Dimethylphenyl, chloro Herbicide Pesticide Glossary
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan-nitroacetamide Sulphanyl linker, nitro group H₂ antagonist (ranitidine analog) Pharmacopeial Forum

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